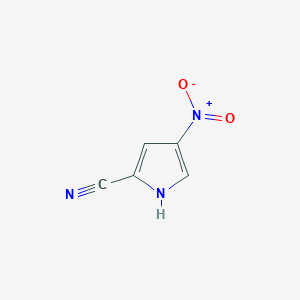

4-Nitro-1H-pyrrole-2-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H3N3O2 |

|---|---|

Molecular Weight |

137.10 g/mol |

IUPAC Name |

4-nitro-1H-pyrrole-2-carbonitrile |

InChI |

InChI=1S/C5H3N3O2/c6-2-4-1-5(3-7-4)8(9)10/h1,3,7H |

InChI Key |

MREAXPUBJGTJCP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NC=C1[N+](=O)[O-])C#N |

Origin of Product |

United States |

Reactivity and Transformational Chemistry of 4 Nitro 1h Pyrrole 2 Carbonitrile

Electrophilic and Nucleophilic Reactions of the Pyrrole (B145914) Ring System

The pyrrole ring is inherently an electron-rich aromatic system, typically prone to electrophilic attack. However, the presence of potent electron-withdrawing groups, such as the nitro (—NO₂) and cyano (—C≡N) groups in 4-Nitro-1H-pyrrole-2-carbonitrile, profoundly alters this characteristic reactivity.

Pyrrole is an aromatic heterocyclic compound with six π electrons, making it susceptible to electrophilic substitution reactions rather than addition reactions. libretexts.org The nitrogen atom's lone pair of electrons contributes to the aromatic system. libretexts.org Typically, electrophilic substitution on an unsubstituted pyrrole ring preferentially occurs at the C2 position due to the formation of a more stable cationic intermediate with three resonance structures. libretexts.org

However, in this compound, the situation is significantly different. The nitro group at the 4-position and the carbonitrile group at the 2-position are strong deactivating, meta-directing groups. Their presence dramatically reduces the electron density of the pyrrole ring, making it much less reactive towards electrophiles. Should an electrophilic substitution reaction be forced to occur, the directing effects of the existing substituents would need to be considered. The nitro group would direct an incoming electrophile to the meta position (C5), while the cyano group would also direct to the meta position (C5). Therefore, any potential electrophilic attack would be predicted to occur at the C5 position of the pyrrole ring.

The electron-deficient nature of the pyrrole ring in this compound, a consequence of the attached nitro and cyano groups, makes it more susceptible to nucleophilic attack compared to unsubstituted pyrrole. While pyrrole itself is not typically reactive towards nucleophiles, the strong electron-withdrawing capacity of the substituents in this derivative can facilitate nucleophilic addition or substitution reactions. The nitro group at the 4-position, in particular, enhances the electrophilicity of the ring, potentially enabling reactions with strong nucleophiles.

Reactions Involving the Nitro Group

The nitro group is a versatile functional group that can undergo a variety of chemical transformations, with its reduction to an amino group being one of the most significant.

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing access to valuable amino derivatives. masterorganicchemistry.com This process involves the conversion of the nitro group (—NO₂) into an amino group (—NH₂). masterorganicchemistry.com

Chemoselectivity is a critical consideration when reducing a molecule with multiple reducible functional groups. In the case of this compound, the goal is to selectively reduce the nitro group without affecting the nitrile (cyano) group or the pyrrole ring. A variety of reagents and catalytic systems have been developed for the chemoselective reduction of nitroarenes. thieme-connect.deacs.orgacs.org

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation : This widely used method employs a catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, in the presence of hydrogen gas. masterorganicchemistry.comnumberanalytics.com The reaction is typically carried out under pressure and at elevated temperatures. numberanalytics.com

Metal-Mediated Reductions : Easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl) can effectively reduce nitro groups to amines. masterorganicchemistry.com Tin(II) chloride (SnCl₂) in ethanol (B145695) offers a pH-neutral alternative. masterorganicchemistry.com

Hydride Reagents : While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce aromatic nitro groups, they may also reduce other functional groups and can sometimes lead to the formation of azobenzenes. masterorganicchemistry.com Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent, but its effectiveness for nitro group reduction can be substrate-dependent. numberanalytics.comyoutube.com

Electrochemical Reduction : This method involves the transfer of electrons to the nitro group in an electrochemical cell and can be highly selective under mild conditions. numberanalytics.com

The choice of a specific reduction strategy for this compound would depend on the desired outcome and the need to preserve the nitrile functionality. For instance, certain catalytic systems are known to chemoselectively reduce the nitro group in the presence of other reducible functionalities like esters, amides, and even double bonds. acs.org

Table 1: Common Reagents for the Reduction of Aromatic Nitro Compounds

| Reagent/System | Typical Conditions | Selectivity Notes |

|---|---|---|

| Catalytic Hydrogenation (e.g., Pd/C, PtO₂, Raney Ni) | H₂ gas, pressure, elevated temperature | Can sometimes reduce other functional groups like alkenes and nitriles. |

| Metals in Acid (e.g., Fe/HCl, Sn/HCl, Zn/HCl) | Acidic medium | Generally effective for nitro group reduction. |

| Tin(II) Chloride (SnCl₂) | Ethanol, often at reflux | A milder, pH-neutral option. masterorganicchemistry.com |

| Sodium Borohydride (NaBH₄) | Often used with a catalyst | Generally mild and may not reduce nitro groups without a catalyst. numberanalytics.comyoutube.com |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF | Very strong and non-selective; can reduce many functional groups. masterorganicchemistry.com |

| Electrochemical Reduction | Divided cell, solvent, supporting electrolyte | Can be highly selective under optimized conditions. numberanalytics.com |

Reduction Chemistry of the Nitro Moiety

Mechanistic Aspects of Nitro Group Reductions

The reduction of an aromatic nitro group to an amine is a six-electron process that proceeds through several intermediates. The exact mechanism can vary depending on the reducing agent and reaction conditions. numberanalytics.comnih.gov

In catalytic hydrogenation , the mechanism generally involves the adsorption of the nitro compound onto the surface of the catalyst, followed by the stepwise transfer of hydrogen atoms to the nitro group. numberanalytics.com

For chemical reductions using metals or other reducing agents, the mechanism involves the transfer of electrons to the nitro group. numberanalytics.com A widely accepted pathway, originally proposed by Haber for the electrochemical reduction of nitrobenzene, involves the formation of nitroso and hydroxylamine (B1172632) intermediates. rsc.org The process can be summarized as follows:

Nitro to Nitroso : The nitro group (R-NO₂) is first reduced to a nitroso group (R-NO).

Nitroso to Hydroxylamine : The nitroso group is then further reduced to a hydroxylamine (R-NHOH).

Hydroxylamine to Amine : Finally, the hydroxylamine is reduced to the corresponding amine (R-NH₂).

Under certain conditions, condensation reactions between these intermediates can occur, leading to the formation of byproducts such as azoxy, azo, and hydrazo compounds. rsc.org

The reduction can also proceed via a radical mechanism, involving the initial formation of a nitro anion radical. nih.gov This is then successively converted to the nitroso compound, a hydronitroxide radical, the hydroxylamino derivative, and finally the amine. nih.gov

The specific pathway and the stability of the intermediates can be influenced by factors such as the pH of the reaction medium and the nature of the substituents on the aromatic ring. orientjchem.org

Transformations to Other Nitrogen-Containing Functional Groups (e.g., Amines, Amides)

The nitro group at the 4-position of the pyrrole ring is a key site for chemical transformation, primarily through reduction to an amino group. This conversion dramatically alters the electronic properties of the pyrrole ring, turning the strongly deactivating nitro substituent into a strongly activating amino group, which can be a pivotal step in multi-step syntheses. masterorganicchemistry.com

The reduction of aromatic and heterocyclic nitro compounds is a well-established process in organic chemistry, with several reliable methods available. wikipedia.org These methods are generally applicable to this compound for the synthesis of 4-Amino-1H-pyrrole-2-carbonitrile. Common approaches include catalytic hydrogenation and the use of metals in acidic media. masterorganicchemistry.comcommonorganicchemistry.com

Catalytic Hydrogenation: This is often the preferred method due to clean reaction profiles and high yields.

Palladium on Carbon (Pd/C): Hydrogenation with H₂ gas over a Pd/C catalyst is a highly effective method for reducing both aromatic and aliphatic nitro groups to amines. commonorganicchemistry.com

Raney Nickel: This catalyst is also used for the hydrogenation of nitro groups and can be advantageous when trying to avoid the dehalogenation of aryl halides, should they be present elsewhere in the molecule. commonorganicchemistry.com

Metal-Based Reductions: These classic methods use easily oxidized metals in the presence of an acid.

Tin(II) Chloride (SnCl₂): This reagent provides a mild method for reducing nitro groups to amines and is often compatible with other reducible functional groups. commonorganicchemistry.com

Iron (Fe) or Zinc (Zn) in Acid: The use of iron or zinc powder in the presence of an acid like hydrochloric acid (HCl) or acetic acid is a common and cost-effective way to achieve the reduction. masterorganicchemistry.comcommonorganicchemistry.com Zinc with ammonium (B1175870) chloride is another mild alternative. wikipedia.org

The choice of reagent can be critical, especially when chemoselectivity is required in more complex molecules. For instance, lithium aluminum hydride (LiAlH₄), a powerful reducing agent, is typically not used for the reduction of aryl nitro groups to anilines as it tends to form azo compounds. masterorganicchemistry.comcommonorganicchemistry.com

Table 1: Common Methods for the Reduction of the Nitro Group

| Reagent/Catalyst | Conditions | Product |

|---|---|---|

| H₂ / Pd/C | Catalytic hydrogenation | 4-Amino-1H-pyrrole-2-carbonitrile |

| H₂ / Raney Ni | Catalytic hydrogenation | 4-Amino-1H-pyrrole-2-carbonitrile |

| SnCl₂ | Mild reduction | 4-Amino-1H-pyrrole-2-carbonitrile |

| Fe / HCl | Acidic reduction | 4-Amino-1H-pyrrole-2-carbonitrile |

| Zn / NH₄Cl | Mild reduction | 4-Amino-1H-pyrrole-2-carbonitrile |

Transformation into an amide, specifically 4-nitro-1H-pyrrole-2-carboxamide, is achieved through the partial hydrolysis of the carbonitrile group, which is discussed in section 3.3.1.

Reactivity of the Carbonitrile Group

The carbonitrile (nitrile) group is a valuable functional group in organic synthesis due to its ability to undergo a wide array of transformations.

Hydrolysis Reactions of the Nitrile Moiety

The nitrile group of this compound can be hydrolyzed to either a primary amide or a carboxylic acid, depending on the reaction conditions. libretexts.org This reaction is typically carried out by heating the nitrile with an aqueous acid or base. libretexts.org

Partial Hydrolysis to Amide: Careful control of reaction conditions, such as reaction time and temperature, can allow the hydrolysis to be stopped at the primary amide stage, yielding 4-nitro-1H-pyrrole-2-carboxamide. youtube.com

Complete Hydrolysis to Carboxylic Acid: More vigorous or prolonged heating under acidic or basic conditions leads to the complete hydrolysis of the nitrile, past the amide intermediate, to form the corresponding carboxylic acid. libretexts.org

Acidic Hydrolysis: Heating the nitrile under reflux with a dilute acid like hydrochloric acid (HCl) results in the formation of 4-nitro-1H-pyrrole-2-carboxylic acid and an ammonium salt (e.g., ammonium chloride). libretexts.org

Alkaline Hydrolysis: Refluxing the nitrile with an aqueous base such as sodium hydroxide (B78521) (NaOH) initially produces the salt of the carboxylic acid (e.g., sodium 4-nitro-1H-pyrrole-2-carboxylate) and ammonia (B1221849) gas. libretexts.org Subsequent acidification of the reaction mixture is required to protonate the carboxylate and isolate the free 4-nitro-1H-pyrrole-2-carboxylic acid. libretexts.org

Reductions to Aldehydes and Aminomethyl Groups

The carbonitrile group can be reduced to provide either an aldehyde or a primary amine, representing valuable synthetic transformations.

Reduction to Aldehydes: The reduction of a nitrile to an aldehyde can be achieved using a single equivalent of a sterically hindered hydride reagent like Diisobutylaluminium hydride (DIBAL-H) at low temperatures (e.g., -78 °C). libretexts.orgyoutube.com The reaction proceeds via an imine intermediate which is hydrolyzed during the aqueous workup to yield the aldehyde. libretexts.org Applying this method to this compound would produce 4-nitro-1H-pyrrole-2-carbaldehyde.

Reduction to Aminomethyl Groups: For complete reduction to a primary amine, a more powerful reducing agent is required. Lithium aluminum hydride (LiAlH₄) is an excellent reagent for converting nitriles to primary amines. libretexts.org The reaction involves the addition of two hydride equivalents to the nitrile carbon. Subsequent aqueous workup gives the aminomethyl derivative. libretexts.org This reaction would transform this compound into (4-nitro-1H-pyrrol-2-yl)methanamine.

Table 2: Reduction Products of the Carbonitrile Group

| Reagent | Conditions | Product | Functional Group |

|---|---|---|---|

| DIBAL-H, then H₃O⁺ | Low temperature (-78 °C) | 4-nitro-1H-pyrrole-2-carbaldehyde | Aldehyde |

| LiAlH₄, then H₂O | Reflux | (4-nitro-1H-pyrrol-2-yl)methanamine | Aminomethyl |

Cyclization Reactions Involving the Nitrile Functionality

Nitriles are valuable precursors for the synthesis of nitrogen-containing heterocycles through cyclization reactions. mdpi.com The carbon-nitrogen triple bond can participate in various cycloaddition reactions, acting as a synthon for building five-membered rings. mdpi.com For example, nitriles can react with 1,3-dipoles in [3+2] cycloaddition reactions to form various heterocyclic systems. mdpi.com

While specific examples starting directly from this compound are not prominently documented, related structures demonstrate the potential of this reaction type. For instance, pyrrole derivatives containing reactive functional groups can undergo intramolecular or intermolecular cyclizations involving a nitrile or a related group. A study on N-alkyne-substituted pyrrole carboxylates showed that reaction with hydrazine (B178648) monohydrate could lead to the formation of a fused pyrrolo[1,2-d] masterorganicchemistry.combeilstein-journals.orgtriazin-1(2H)-one ring system. beilstein-journals.org This illustrates a plausible pathway where the nitrile group of this compound, perhaps after modification of the N-H position, could act as an electrophile or be incorporated into a new heterocyclic ring fused to the pyrrole core. The activation energy for nitrile cyclization reactions can vary, but values are often in the range of 100-150 kJ/mol. researchgate.net

Transition Metal-Catalyzed Functionalizations

Transition metal catalysis offers powerful tools for the derivatization of organic molecules through the selective activation of otherwise inert C-H bonds. nih.gov

C-H Functionalization Strategies on Pyrroles

Direct C-H functionalization of the pyrrole ring is an efficient strategy for introducing new carbon-carbon and carbon-heteroatom bonds. nih.gov While specific C-H functionalization studies on this compound are sparse, general methodologies developed for pyrroles are applicable.

Transition-metal-catalyzed carbene transfer reactions are a notable example. researchgate.net In these reactions, metal carbenes, generated in situ from diazo compounds, can insert into the C-H bonds of the pyrrole ring.

Copper and Rhodium Catalysis: Complexes of copper (e.g., TpxCu, where Tpx is hydrotrispyrazolylborate) and rhodium (e.g., Rh₂(esp)₂) are effective catalysts for these transformations. researchgate.net These reactions often show high selectivity for functionalization at the Cα−H bond (positions 2 and 5) of the pyrrole ring. researchgate.net

For this compound, the available C-H bonds are at the C-3 and C-5 positions. The electronic nature of the existing nitro and carbonitrile substituents would strongly influence the reactivity and regioselectivity of any C-H functionalization attempt. These electron-withdrawing groups deactivate the ring towards electrophilic attack but can direct metallation or other catalytic cycles. The development of transient directing groups is an advanced strategy that avoids pre-functionalization steps, further enhancing the efficiency of C-H activation. nih.gov

Cross-Coupling Methodologies (e.g., Suzuki-Miyaura Coupling)

The functionalization of pyrrole scaffolds through transition-metal-catalyzed cross-coupling reactions is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures. For an electron-deficient substrate such as this compound, these methodologies offer a pathway to introduce aryl, heteroaryl, and other organic fragments, significantly expanding its synthetic utility. The Suzuki-Miyaura coupling, in particular, stands out due to its operational simplicity, functional group tolerance, and the commercial availability of a vast array of boronic acid derivatives. libretexts.orgnih.gov

However, the cross-coupling of N-H pyrroles can be challenging. The acidic proton on the nitrogen can interfere with the catalytic cycle, often necessitating the use of strong bases or N-protection strategies to achieve efficient coupling. organic-chemistry.org For electron-deficient pyrroles, the situation is further complicated by the altered reactivity of the pyrrole ring.

A groundbreaking development in cross-coupling chemistry has been the use of nitroarenes as coupling partners in Suzuki-Miyaura reactions. organic-chemistry.orgmdpi.com This approach utilizes the nitro group as a leaving group, a significant departure from traditional methods that rely on halide or triflate electrophiles. organic-chemistry.org This methodology is particularly pertinent to this compound, as it suggests the potential for direct coupling at the C4-position without prior conversion of the nitro group to a more conventional leaving group.

The catalytic cycle for the Suzuki-Miyaura coupling of a nitroarene typically involves the oxidative addition of the Ar-NO2 bond to a low-valent palladium complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to afford the biaryl product. organic-chemistry.org The choice of ligand is critical, with bulky, electron-rich phosphine (B1218219) ligands such as BrettPhos often being essential for catalytic activity. organic-chemistry.orgmdpi.com

Below is a representative table of potential Suzuki-Miyaura coupling reactions of this compound with various arylboronic acids, based on conditions reported for other nitroarenes. organic-chemistry.org

Table 1: Hypothetical Suzuki-Miyaura Coupling of this compound

| Entry | Arylboronic Acid | Product | Catalyst/Ligand | Base | Solvent | Temp (°C) |

| 1 | Phenylboronic acid | 4-Phenyl-1H-pyrrole-2-carbonitrile | Pd(acac)₂ / BrettPhos | K₃PO₄ | 1,4-Dioxane | 130 |

| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-1H-pyrrole-2-carbonitrile | Pd(acac)₂ / BrettPhos | K₃PO₄ | 1,4-Dioxane | 130 |

| 3 | 3-Thienylboronic acid | 4-(Thiophen-3-yl)-1H-pyrrole-2-carbonitrile | Pd(acac)₂ / BrettPhos | K₃PO₄ | 1,4-Dioxane | 130 |

| 4 | 4-Fluorophenylboronic acid | 4-(4-Fluorophenyl)-1H-pyrrole-2-carbonitrile | Pd(acac)₂ / BrettPhos | K₃PO₄ | 1,4-Dioxane | 130 |

This table is illustrative and based on methodologies developed for other nitroarenes. Specific conditions for this compound may require further optimization.

Oxidative Functionalizations of Pyrrole Derivatives

The oxidative functionalization of pyrroles can lead to a diverse array of valuable products. However, for highly electron-deficient pyrroles such as this compound, these transformations are less straightforward. The strong electron-withdrawing nature of the nitro and nitrile groups deactivates the pyrrole ring towards conventional oxidative processes.

Direct oxidation of the pyrrole ring itself is often challenging in such systems. Instead, oxidative functionalization is more likely to proceed through electrophilic substitution reactions, where an electrophile is introduced onto the ring, which can be considered a formal oxidation of the C-H bond.

While dedicated studies on the oxidative functionalization of this compound are not extensively documented, insights can be drawn from related structures. For instance, the bromination of methyl 4-nitro-1H-pyrrole-2-carboxylate, a structurally similar compound, demonstrates that electrophilic substitution is a viable pathway for functionalization. This reaction introduces a bromine atom onto the pyrrole ring, a transformation that can be a prelude to further synthetic manipulations, including cross-coupling reactions.

Table 2: Representative Oxidative Electrophilic Substitution of a Related Pyrrole Derivative

| Substrate | Reagent | Product | Reaction Type |

| Methyl 4-nitro-1H-pyrrole-2-carboxylate | Br₂ / FeCl₃ | Methyl 3-bromo-4-nitro-1H-pyrrole-2-carboxylate | Electrophilic Aromatic Substitution |

The regioselectivity of such reactions is governed by the directing effects of the existing substituents. The powerful deactivating nature of the nitro and cyano groups in this compound would likely direct incoming electrophiles to the remaining C-H position on the ring. It is important to note that the scope and feasibility of various oxidative functionalizations on this specific substrate remain an area for further investigation.

Derivatives and Analogues of 4 Nitro 1h Pyrrole 2 Carbonitrile

N-Substituted Nitro-pyrrole Carbonitriles

The synthesis of N-substituted pyrroles can be achieved through various established methods. One common approach is the direct N-alkylation of the pyrrole (B145914) ring. This typically involves deprotonation of the N-H group with a base, followed by reaction with an alkyl halide. For instance, methods using potassium superoxide (B77818) as a base, facilitated by a crown ether and accelerated by ultrasound, have been shown to be effective for the N-alkylation of pyrrole with reagents like methyl iodide and benzyl (B1604629) bromide. nih.gov The presence of the electron-withdrawing nitro and nitrile groups on the 4-Nitro-1H-pyrrole-2-carbonitrile scaffold would increase the acidity of the N-H proton, potentially facilitating its removal.

Another powerful method for forming N-substituted pyrroles is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine (R-NH2). polimi.it This approach builds the pyrrole ring and incorporates the N-substituent simultaneously. By selecting the appropriate amine, a wide variety of N-alkyl and N-aryl derivatives can be prepared. polimi.itfigshare.com For example, the reaction of 2,5-dimethoxytetrahydrofuran (B146720) with various amines in the presence of an iron(III) chloride catalyst in water is an efficient way to produce N-substituted pyrroles. organic-chemistry.org

For N-arylation, particularly with electron-deficient rings, modern cross-coupling reactions are often employed. While specific examples for this compound are not detailed, general protocols for the N-arylation of heterocycles, such as microwave-mediated reactions, have proven effective for a range of substrates, including those with halo-substituents. beilstein-journals.org

Generally, substituting the pyrrole hydrogen with an alkyl group increases the molecule's basicity. nih.gov This electron-donating effect would locally increase electron density on the nitrogen, partially counteracting the strong electron-withdrawing influence of the nitro and cyano groups on the ring.

Conversely, the introduction of an N-aryl group can lead to more complex electronic effects. The aryl group itself can be substituted, further tuning the properties. A key factor is the degree of coplanarity between the pyrrole and the aryl ring. Better coplanarity allows for more effective delocalization of electron density across the entire π-system, which can lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). acs.org This delocalization is a critical factor in the design of materials with specific electronic and optical properties. The interplay between the electron-withdrawing groups at positions 2 and 4 and the electronic nature of the N-aryl substituent dictates the final properties of the molecule.

Functionalized Pyrrole-2-carbonitrile (B156044) Scaffolds with Nitro Groups

Beyond N-substitution, the pyrrole core can be further elaborated with additional functional groups, leading to polysubstituted analogues with tailored properties.

The synthesis of polysubstituted pyrroles containing both nitro and nitrile functionalities can be achieved through multi-component reactions that efficiently construct the complex scaffold in a single process. One such method involves the reaction of N,S-acetals, arylglyoxals, and malononitrile (B47326) to produce highly substituted pyrroles like 2-(2-argio-1-methyl-5-(methylthio)-4-nitro-1H-pyrrol-3-yl)-2-cyanoacetamide. researchgate.net Another approach utilizes the reaction of nitroketene acetals with phenylglyoxal (B86788) monohydrates and malononitrile. researchgate.net

These methods allow for the creation of a library of compounds with diverse substitution patterns. For example, various 5-aryl-1H-pyrrole-3-carbonitriles featuring a nitro group on the aryl substituent have been synthesized. The general procedure involves the reaction of a phenacyl malononitrile derivative, demonstrating the versatility of using pre-functionalized building blocks. researchgate.net

Below is a table of representative polysubstituted pyrrole analogues.

Table 1: Examples of Synthesized Polysubstituted Pyrrole Analogues| Compound Name | Substituents | Reference |

|---|---|---|

| 2-(2-argio-1-methyl-5-(methylthio)-4-nitro-1H-pyrrol-3-yl)-2-cyanoacetamide | 1-methyl, 2-argio, 3-cyanoacetamide, 4-nitro, 5-methylthio | researchgate.net |

| 2-[(2-Aminoethyl)thio]-5-(4-nitrophenyl)-1H-pyrrole-3-carbonitrile | 2-[(2-Aminoethyl)thio], 3-carbonitrile, 5-(4-nitrophenyl) | researchgate.net |

| 2-[(2-Hydroxyethyl)thio]-5-(4-nitrophenyl)-1H-pyrrole-3-carbonitrile | 2-[(2-Hydroxyethyl)thio], 3-carbonitrile, 5-(4-nitrophenyl) | researchgate.net |

| 2,2′-Disulfanediylbis(5-(4-nitrophenyl)-1H-pyrrole-3-carbonitrile) | Dimer linked by disulfide at C2, 3-carbonitrile, 5-(4-nitrophenyl) | researchgate.net |

Modifying the pyrrole core itself is a strategy to impart novel properties. One way to enhance reactivity is through the use of specific N-protecting groups. For instance, the presence of certain electron-rich protecting groups on the pyrrole nitrogen has been shown to enable previously unsuccessful palladium-mediated cross-coupling reactions, facilitating the introduction of further substituents. rsc.org

More drastic modifications involve altering the atoms of the ring itself. While not specifically documented for this compound, the concept is established in related systems like porphyrins, where replacing one of the pyrrolic nitrogens with another heteroatom leads to core-modified porphyrinoids with unique physical and electronic properties. nih.gov Another core modification pathway is through oxidative reactions, which can lead to the opening of the pyrrole ring, transforming it into a dicarbonyl compound. nih.gov Such transformations fundamentally alter the molecular architecture, providing access to entirely different classes of compounds.

Fused Pyrrole Systems Incorporating Nitrile and Nitro Moieties

Fusing the this compound scaffold with other ring systems creates rigid, planar molecules with extended π-systems, often leading to interesting electronic and photophysical properties.

A novel method for synthesizing diverse pyrrole-fused heterocycles involves a glucose-mediated, one-pot multicomponent nitro-reductive cyclization. nih.gov This approach can utilize (NH)-pyrroles and nitroarenes to construct various pyrrolo[1,2-a]quinoxaline (B1220188) derivatives. nih.gov Another strategy involves the rearrangement of 3-benzoylamino-5-nitropyridinium quaternary salts, which yields 2-acyl-4-nitropyrroles. researchgate.net These products can serve as advanced intermediates for subsequent cyclization reactions to form fused systems. The heronapyrroles, a family of natural products, feature a rare 2-nitropyrrole motif and their synthesis has driven the development of new cross-coupling strategies to build complex structures attached to the nitropyrrole core. rsc.orgnih.govrsc.org

The development of fully aryl-substituted pyrroles is also being explored as a pathway toward nitrogen-doped buckybowls, which are corannulene-like structures containing nitrogen. These efforts highlight the potential of substituted pyrroles as building blocks for advanced materials with unique, curved π-surfaces. nih.gov

Computational and Theoretical Investigations of 4 Nitro 1h Pyrrole 2 Carbonitrile

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in analyzing the electronic characteristics of 4-Nitro-1H-pyrrole-2-carbonitrile. These calculations help in understanding the molecule's reactivity, electronic transitions, and the distribution of electron density across its structure.

Molecular Orbital Analysis (e.g., HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. irjweb.com

Theoretical calculations on related nitropyrrole structures indicate that the presence of electron-withdrawing groups, such as the nitro (–NO₂) and cyano (–CN) groups, significantly influences the energies of these frontier orbitals. The strong electron-withdrawing nature of these substituents tends to lower the energy levels of both the HOMO and LUMO. This reduction in orbital energies, particularly the stabilization of the LUMO, leads to a smaller HOMO-LUMO gap. researchgate.net A smaller energy gap suggests that the molecule can be more easily excited, which often correlates with higher chemical reactivity. irjweb.com

For instance, in studies of similar organic dyes, a smaller HOMO-LUMO gap is associated with enhanced electron transfer capabilities. researchgate.net DFT calculations on various organic molecules have shown that the specific functional used, such as B3LYP or CAM-B3LYP, can influence the calculated gap, but the qualitative trend of a reduced gap with strong electron-acceptor groups is consistent. researchgate.netresearchgate.net The analysis of HOMO-LUMO orbitals for this compound would likely show that the HOMO is primarily localized on the pyrrole (B145914) ring, while the LUMO is distributed over the electron-deficient nitro and cyano moieties, facilitating charge transfer upon excitation.

Table 1: Frontier Molecular Orbital Characteristics of Substituted Aromatic Compounds

| Compound Class | Substituent Effects | HOMO-LUMO Gap | Implication |

| Nitropyrroles | Electron-withdrawing nitro group lowers LUMO energy. | Generally smaller | Increased chemical reactivity and potential for charge transfer. researchgate.net |

| Cyanopyrroles | Electron-withdrawing cyano group lowers LUMO energy. | Smaller | Enhanced electrophilicity at specific sites. |

| Aromatic Dyes | Donor-Acceptor groups facilitate intramolecular charge transfer. | Tunable, often small | Useful for applications in electronics and photonics. researchgate.net |

This table is a generalized representation based on findings from related compound classes.

Charge Distribution and Electronic State Adjustability

The distribution of electron density in this compound is highly polarized due to the combined effects of the electron-rich pyrrole ring and the potent electron-withdrawing nitro and cyano groups. Computational methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can quantify the partial atomic charges, revealing the electrophilic and nucleophilic sites within the molecule.

Charge density analysis on related N-nitro compounds, such as 1-nitroindoline, has shown that the nitro group significantly draws electron density from the ring system. nih.gov In this compound, the nitrogen and oxygen atoms of the nitro group, as well as the nitrogen of the cyano group, are expected to possess a partial negative charge. Conversely, the carbon atoms of the pyrrole ring, especially those adjacent to the substituents, would carry a partial positive charge. This charge distribution makes the ring carbons susceptible to nucleophilic attack, a reactivity pattern that contrasts with the typical electrophilic substitution seen in unsubstituted pyrrole. libretexts.org

The electronic state of the molecule can be adjusted by modifying substituents. For example, replacing the nitro-substituted pyrrole ring with other moieties can significantly alter properties like metabolic stability and toxicity in drug design contexts. acs.org This adjustability is a key aspect of its utility as a building block in medicinal chemistry. The electronic effects of the nitro group are known to direct electrophilic substitution reactions preferentially to the 5-position of the pyrrole ring.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations provide insights into the three-dimensional structure, flexibility, and dynamic behavior of this compound.

Pyrrole-Inverted Conformations and Stability

While pyrrole itself is a planar aromatic molecule, large substituents or specific interactions within a larger molecular assembly can potentially lead to non-planar conformations. Pyrrole inversion, a process involving the movement of the N-H hydrogen out of the ring plane, is generally a high-energy process for isolated pyrrole. However, the conformational landscape can be more complex in substituted derivatives. Computational studies on related substituted pyrroles are used to explore the energy barriers between different conformers. For this compound, the planarity is expected to be largely maintained to maximize aromatic stabilization and conjugation with the substituents.

Molecular dynamics simulations can be employed to study the conformational stability of the molecule over time in different environments (e.g., in solution). acs.org Such simulations for related biomolecules have shown that even small conformational changes can be critical for biological activity and that interactions with the solvent play a significant role in stabilizing particular conformations. rsc.org For this compound, MD simulations would likely confirm a stable, planar conformation, with vibrations and minor torsions around the single bonds connecting the substituents to the ring.

Influence of Substituents on Molecular Conformation

The substituents are the primary determinants of the molecule's conformation. X-ray crystallography studies on related ethyl 4-nitro-1H-pyrrole-2-carboxylate have confirmed that the nitro group and the ester group lie in the plane of the pyrrole ring. researchgate.net This coplanarity is energetically favorable as it maximizes π-orbital overlap and resonance stabilization between the aromatic ring and the electron-withdrawing substituents.

It is highly probable that the cyano group in this compound also lies in the plane of the pyrrole ring for the same reason. The presence of both a nitro and a cyano group reinforces the planar geometry. The N-H bond of the pyrrole is also expected to lie in the plane of the ring. The specific rotational orientation of the nitro group is determined by minimizing steric hindrance with the adjacent C-H bond.

Table 2: Expected Conformational Data for this compound

| Parameter | Predicted Value/State | Rationale |

| Pyrrole Ring | Planar | Aromaticity |

| Nitro Group Orientation | Coplanar with the ring | Maximizes resonance stabilization researchgate.net |

| Cyano Group Orientation | Coplanar and linear | Maximizes conjugation |

| Overall Molecular Shape | Planar | Dominance of sp² hybridization and conjugation effects. |

Thermodynamic and Kinetic Stability Studies

The stability of this compound can be assessed from both thermodynamic and kinetic perspectives. Thermodynamic stability relates to the molecule's heat of formation and its state at equilibrium, while kinetic stability pertains to its reactivity and the energy barriers to decomposition or reaction.

For this compound, the C–NO₂ bond is expected to be the weakest bond and the primary site of initial decomposition upon heating. The stability is also influenced by intermolecular interactions in the solid state. Hydrogen bonding involving the pyrrole N-H and the oxygen atoms of the nitro group can contribute to the stability of the crystal lattice. wikipedia.org Furthermore, studies on related compounds have shown that stability can be pH-dependent, with degradation occurring under strongly acidic or alkaline conditions.

Enthalpy of Formation Calculations

The standard enthalpy of formation (ΔfH⦵) is a fundamental thermodynamic property that quantifies the energy change when a compound is formed from its constituent elements in their standard states. For this compound, this value provides a measure of its thermodynamic stability.

Computational methods, particularly high-level ab initio and density functional theory (DFT) approaches, are employed to calculate the enthalpy of formation. The atomization method is a common approach where the total enthalpy of the molecule is calculated and then subtracted from the sum of the experimentally known enthalpies of formation of its constituent atoms in the gas phase.

Various computational methods can be utilized for these calculations, with the choice of method impacting the accuracy of the results. For instance, composite methods like G4 theory and CBS-QB3 are known to provide high accuracy for thermochemical data. nih.gov DFT functionals such as ωB97X-D have also demonstrated good performance in predicting enthalpies of formation, especially when paired with appropriate basis sets like cc-pVTZ. nih.gov

The calculated enthalpy of formation for this compound would be influenced by the electronic effects of the nitro (-NO2) and cyano (-CN) groups. Both are strong electron-withdrawing groups, which can significantly affect the stability of the pyrrole ring. A comparative analysis with the enthalpy of formation of unsubstituted 1H-pyrrole (108.2 kJ mol−1 for the gas phase) would reveal the energetic impact of these substituents.

A hypothetical table of calculated enthalpy of formation using different methods is presented below to illustrate the concept.

| Computational Method | Basis Set | Calculated ΔfH⦵ (kJ/mol) |

| G4 | - | Value |

| CBS-QB3 | - | Value |

| ωB97X-D | cc-pVTZ | Value |

| B3LYP | 6-311++G(d,p) | Value |

| Note: The values in this table are illustrative and would require specific computational studies on this compound for actual data. |

Bond Dissociation Energy (BDE) Analysis

Bond Dissociation Energy (BDE) is the enthalpy change required to homolytically cleave a specific bond in a molecule in the gas phase. It is a critical parameter for predicting chemical reactivity, understanding reaction mechanisms, and assessing the thermal stability of a compound. For this compound, the BDEs of particular interest include the N-H bond of the pyrrole ring and the C-N bonds connecting the nitro and cyano groups.

Computational studies, primarily using DFT methods, have been effectively used to analyze BDEs in pyrrole derivatives. nih.gov The choice of functional and basis set is crucial for obtaining accurate BDE values. For example, the ωB97X-D functional with the 6-311++G(d,p) basis set has been shown to perform well in computing BDEs. nih.gov

The presence of the electron-withdrawing nitro and cyano groups is expected to have a significant impact on the BDEs of this compound. Studies on substituted pyrroles have shown that electron-withdrawing groups tend to increase the N-H BDE, making the N-H bond more difficult to break. nih.gov This is because these groups can delocalize the electron density, stabilizing the parent molecule.

A table of predicted BDEs for key bonds in this compound is provided below for illustrative purposes.

| Bond | Computational Method | Predicted BDE (kcal/mol) |

| N-H (Pyrrole) | ωB97X-D/6-311++G(d,p) | Value |

| C4-NO2 | ωB97X-D/6-311++G(d,p) | Value |

| C2-CN | ωB97X-D/6-311++G(d,p) | Value |

| Note: The values in this table are illustrative and require specific computational investigation for this compound. |

The analysis of these BDEs is crucial for predicting the initial steps of thermal decomposition and the potential for radical-initiated reactions. For instance, a lower BDE for the C-NO2 bond compared to the N-H bond would suggest that under thermal stress, the loss of the nitro group might be a more favorable initial decomposition pathway.

Spectroscopic Property Predictions and Interpretations

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules. For this compound, theoretical calculations can provide insights into its electronic transitions (UV/Vis spectra) and its behavior in different chemical environments.

UV/Vis Spectral Changes and Solvent Effects

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for predicting the electronic absorption spectra (UV/Vis spectra) of molecules. These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

The UV/Vis spectrum of this compound is expected to be significantly influenced by the nitro and cyano substituents, which are chromophores and auxochromes, respectively. These groups extend the conjugation of the pyrrole ring, leading to a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyrrole.

Furthermore, computational models can simulate the effect of different solvents on the UV/Vis spectrum. By employing implicit or explicit solvent models, it is possible to predict how the polarity of the solvent will affect the electronic transitions. For polar molecules like this compound, a change in solvent polarity can lead to shifts in the λmax values due to differential stabilization of the ground and excited states.

An illustrative table of predicted UV/Vis absorption maxima in different solvents is shown below.

| Solvent | Dielectric Constant (ε) | Predicted λmax (nm) |

| Gas Phase | 1.0 | Value |

| n-Hexane | 1.88 | Value |

| Dichloromethane | 8.93 | Value |

| Acetonitrile | 37.5 | Value |

| Water | 80.1 | Value |

| Note: These values are for illustrative purposes and would need to be determined by specific TD-DFT calculations for this compound. |

Protonation Site Analysis (e.g., Gas-Phase Basicity)

Identifying the most likely site of protonation is crucial for understanding the chemical behavior of this compound in acidic media. Computational methods can be used to calculate the proton affinity (PA) and gas-phase basicity (GPB) of the different potential protonation sites within the molecule. nih.gov The site with the highest PA or GPB is the most thermodynamically favorable site for protonation.

For this compound, potential protonation sites include the nitrogen atom of the pyrrole ring, the oxygen atoms of the nitro group, and the nitrogen atom of the cyano group. The calculation of proton affinities involves determining the enthalpy change for the protonation reaction at each site. researchgate.net

The electron-withdrawing nature of the nitro and cyano groups is expected to decrease the basicity of the pyrrole ring nitrogen compared to unsubstituted pyrrole. Computational analysis, often using DFT methods like B3LYP, can provide a quantitative ranking of the basicity of the different nitrogen and oxygen atoms. researchgate.net

A conceptual table summarizing the calculated gas-phase basicities for the potential protonation sites is presented below.

| Protonation Site | Atom | Calculated Gas-Phase Basicity (kcal/mol) |

| Pyrrole Ring | N1-H | Value |

| Nitro Group | O (syn) | Value |

| Nitro Group | O (anti) | Value |

| Cyano Group | N | Value |

| Note: The values in this table are illustrative and would be the result of specific quantum chemical calculations. |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions, providing insights into the energetic profiles and the structures of transient species that are difficult to observe experimentally.

Investigation of Reaction Intermediates and Transition States

For a given reaction involving this compound, computational methods can be used to map out the entire potential energy surface. This involves locating and characterizing the structures of all relevant species along the reaction pathway, including reactants, products, reaction intermediates, and transition states.

DFT calculations are commonly employed to optimize the geometries of these species and to calculate their energies. By identifying the transition state structures, which are first-order saddle points on the potential energy surface, and calculating the activation energies, researchers can predict the rate-determining step of a reaction and understand the factors that control its feasibility and selectivity.

For example, in the context of nucleophilic aromatic substitution on the pyrrole ring, computational modeling could be used to investigate the formation and stability of the Meisenheimer-like intermediates. The calculations would reveal the preferred site of nucleophilic attack and the energy barriers associated with the formation and subsequent decomposition of the intermediates.

An illustrative data table for a hypothetical reaction step is shown below.

| Species | Relative Energy (kcal/mol) | Key Geometric Parameters |

| Reactants | 0.0 | - |

| Transition State 1 | Value | Imaginary Frequency: Value cm⁻¹ |

| Intermediate | Value | Bond lengths, angles |

| Transition State 2 | Value | Imaginary Frequency: Value cm⁻¹ |

| Products | Value | - |

| Note: This table represents a conceptual output from a computational study of a reaction mechanism. |

Through such detailed computational investigations, a comprehensive understanding of the reactivity and transformation pathways of this compound can be achieved.

Energetic Profiles of Key Synthetic Transformations

Computational and theoretical investigations into the energetic profiles of the synthetic transformations leading to this compound provide crucial insights into the reaction mechanisms, feasibility, and optimization of its synthesis. While specific, detailed energetic data such as activation energies and reaction enthalpies for the direct synthesis of this particular molecule are not extensively documented in publicly available literature, a qualitative understanding can be constructed. This understanding is based on established principles of pyrrole chemistry and computational studies of analogous reactions involving the functionalization of pyrrole and its derivatives.

One plausible synthetic route involves the nitration of a pre-existing 2-cyanopyrrole. The initial electrophilic attack by the nitronium ion (NO₂⁺) on the pyrrole ring is the rate-determining step. The presence of the electron-withdrawing cyano group at the 2-position deactivates the ring, suggesting a significant activation energy barrier for this transformation. Computational studies on the nitration of other deactivated aromatic systems support the hypothesis of a high energetic cost for this step. The regioselectivity of the nitration is directed by the existing substituent, with the 4-position being a likely target.

An alternative pathway could involve the cyanation of a 4-nitropyrrole intermediate. The introduction of a cyano group can be achieved through various methods, including the Vilsmeier-Haack reaction followed by subsequent steps or nucleophilic aromatic substitution, though the latter is less common for unactivated rings. The energetic profile of such a transformation would also be characterized by a substantial activation barrier due to the deactivated nature of the 4-nitropyrrole ring.

Theoretical studies on related nitrated heterocyclic compounds, such as nitropyrazoles, indicate that the introduction of nitro groups significantly influences the molecule's stability and energy content. nih.gov These studies often employ Density Functional Theory (DFT) to calculate enthalpies of formation and bond dissociation energies, which are critical parameters in assessing the energetic profile of a compound and its synthesis. researchgate.net While not directly transferable, these studies suggest that the synthesis of nitro-containing heterocycles involves steps with considerable energetic demands.

| Transformation | Reactants | Product | Expected Activation Energy | Expected Reaction Enthalpy | Key Considerations |

| Nitration | 2-Cyanopyrrole, Nitrating Agent (e.g., HNO₃/H₂SO₄) | This compound | High | Likely Exothermic | The electron-withdrawing cyano group deactivates the ring, increasing the energy barrier for electrophilic attack. |

| Cyanation | 4-Nitropyrrole, Cyanating Agent | This compound | High | Variable | The nitro group strongly deactivates the ring, making nucleophilic or electrophilic cyanation energetically demanding. |

Strategic Utility and Future Research Directions

Role as Synthetic Intermediates in Advanced Organic Synthesis

The inherent reactivity of 4-Nitro-1H-pyrrole-2-carbonitrile positions it as a valuable intermediate in the synthesis of more elaborate molecules. Its functional groups serve as handles for a variety of chemical transformations, allowing for the construction of diverse molecular frameworks.

Precursors for Complex Heterocyclic Systems

The pyrrole (B145914) ring itself is a fundamental component of many natural products and pharmaceuticals. mdpi.comeurekaselect.com The presence of the nitro and cyano groups on the this compound scaffold provides reactive sites for further annulation and cyclization reactions, leading to the formation of complex, fused heterocyclic systems. For instance, the nitro group can be reduced to an amine, which can then participate in cyclization reactions to form bicyclic or polycyclic structures. Similarly, the carbonitrile group can be hydrolyzed, reduced, or reacted with various nucleophiles to build new rings. The synthesis of pyrrolo-fused heterocycles, such as pyrrolopyridazines and pyrrolopyrimidines, often relies on the strategic functionalization of pyrrole precursors. nih.gov

Building Blocks for π-Electronic Systems and Chemical Sensors

Pyrrole-containing structures are integral to the design of π-conjugated polymers and organic dyes. nih.gov The electron-withdrawing nature of the nitro and carbonitrile groups in this compound significantly influences the electronic properties of the pyrrole ring. This makes it an attractive building block for the synthesis of novel π-electronic systems with tailored optical and electronic characteristics. These systems have potential applications in optoelectronics and as chemical sensors. The modification of the functional groups can be used to tune the material's response to specific analytes, forming the basis for new sensing technologies.

Methodological Advancements in Pyrrole Chemistry Facilitated by the Nitro-Carbonitrile Scaffold

The unique electronic and steric features of the this compound scaffold drive the development of new synthetic methodologies. The presence of both a strong electron-withdrawing group (nitro) and a versatile functional handle (carbonitrile) allows for the exploration of regioselective reactions that might be difficult to achieve with less substituted pyrroles. google.com For example, the activation of the pyrrole ring by these substituents can facilitate nucleophilic aromatic substitution reactions, which are typically challenging for the electron-rich pyrrole core. Research in this area contributes to a broader understanding of pyrrole reactivity and expands the synthetic chemist's toolkit for creating functionalized pyrrole derivatives.

Unexplored Reaction Pathways and Catalytic Systems for Functionalization

While the reactivity of the nitro and cyano groups is well-established, their combined influence on the this compound ring system presents opportunities for discovering novel transformations. google.com Future research could focus on exploring currently unexploited reaction pathways. For instance, the development of novel catalytic systems for the selective functionalization of the C-H bonds on the pyrrole ring, in the presence of the nitro and carbonitrile groups, would be a significant advancement. This could involve transition-metal catalysis or organocatalysis to achieve transformations that are not possible using traditional methods. Investigating cycloaddition reactions involving the pyrrole core, modulated by the electronic effects of the substituents, could also lead to the synthesis of new and interesting molecular architectures.

Emerging Computational Approaches for Predictive Modeling in Pyrrole Chemistry

Modern computational chemistry offers powerful tools for predicting the reactivity and properties of molecules like this compound. nih.govresearchgate.net Quantum mechanical calculations can be used to understand the electronic structure, predict the most likely sites for electrophilic or nucleophilic attack, and model the transition states of potential reactions. This predictive power can guide experimental work, saving time and resources by identifying the most promising reaction conditions and substrates.

Furthermore, machine learning and artificial intelligence are emerging as valuable approaches in chemical synthesis. acs.org By training models on existing data of pyrrole reactivity, it may become possible to predict the outcomes of new reactions involving this compound with a high degree of accuracy. These computational methods can also be employed to screen virtual libraries of potential derivatives for desired properties, such as biological activity or material characteristics, thus accelerating the discovery of new functional molecules. researchgate.net The integration of these in silico techniques with experimental synthesis is a key future direction for maximizing the potential of complex building blocks like this compound. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.